N-Ethyl(trifluoro)ethanethioamide

Description

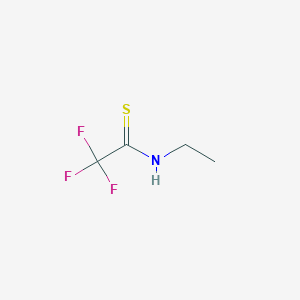

N-Ethyl(trifluoro)ethanethioamide is a sulfur-containing organic compound characterized by an ethanethioamide backbone substituted with an N-ethyl group and a trifluoromethyl (CF₃) moiety. Thioamides are known for their reactivity and applications in medicinal chemistry, agrochemicals, and materials science due to their electron-withdrawing properties and hydrogen-bonding capabilities . The trifluoromethyl group enhances electronegativity and metabolic stability, while the N-ethyl substituent may influence lipophilicity and solubility compared to bulkier aryl groups .

Properties

CAS No. |

403479-64-1 |

|---|---|

Molecular Formula |

C4H6F3NS |

Molecular Weight |

157.16 g/mol |

IUPAC Name |

N-ethyl-2,2,2-trifluoroethanethioamide |

InChI |

InChI=1S/C4H6F3NS/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |

InChI Key |

XUROOOCPKLBXSB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Aryl Groups

2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide ()

This compound shares the trifluoromethyl and ethanethioamide core with the target molecule but differs in its N-phenyl and ketone substituents. Key comparisons include:

- Solubility: The N-ethyl group in the target compound likely enhances solubility in nonpolar solvents compared to the aromatic phenyl group.

- Reactivity : The ketone moiety in the phenyl analog may increase electrophilicity, whereas the thioamide’s sulfur atom in the target compound could facilitate nucleophilic reactions .

Data Table 1: Substituent-Driven Properties

Functional Group Comparison: Thioamide vs. Acetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives ()

These compounds feature acetamide (oxygen-based) linkages instead of thioamides. Key distinctions include:

- Electronic Effects : The CF₃ group in both compounds enhances electron-withdrawing properties, but the thioamide’s sulfur may stabilize radical intermediates more effectively.

- Biological Activity : Benzothiazole-containing acetamides () are often explored for antimicrobial or anticancer activity, whereas thioamides may exhibit unique pharmacokinetic profiles due to altered metabolism .

Fluorination Patterns: Trifluoromethyl vs. Perfluoroalkyl Chains

Ethylene Tetrafluoroethylene (ETFE) and N-Ethyl Perfluorooctane Sulfonamide (EtFOSA) ()

- Environmental Persistence : Longer perfluoroalkyl chains (e.g., in EtFOSA) are associated with bioaccumulation and toxicity, whereas the trifluoromethyl group in the target compound may offer reduced environmental persistence .

- Thermal Stability: Trifluoromethyl groups enhance thermal and oxidative stability compared to non-fluorinated analogs, a property shared with ETFE .

Data Table 2: Fluorination Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.